molecular formula C14H12Cl2N2O B2804167 2,6-dichloro-N-methyl-N-(4-methylphenyl)pyridine-3-carboxamide CAS No. 1375226-88-2

2,6-dichloro-N-methyl-N-(4-methylphenyl)pyridine-3-carboxamide

Cat. No.: B2804167
CAS No.: 1375226-88-2
M. Wt: 295.16
InChI Key: PPZRHVLVWSGEKD-UHFFFAOYSA-N
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Description

2,6-dichloro-N-methyl-N-(4-methylphenyl)pyridine-3-carboxamide is an organic compound with a complex structure that includes a pyridine ring substituted with chlorine atoms and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-methyl-N-(4-methylphenyl)pyridine-3-carboxamide typically involves the reaction of pyridine derivatives with appropriate reagents. One common method includes the cyanation of pyridine, followed by oxidation to achieve the desired compound . The reaction conditions often involve the use of hydrogen cyanide and oxidizing agents under controlled temperatures and pressures to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-methyl-N-(4-methylphenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced, typically using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms in the pyridine ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2,6-dichloro-N-methyl-N-(4-methylphenyl)pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-methyl-N-(4-methylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,6-dichloro-4-methylpyridine: A related compound with similar structural features but lacking the carboxamide group.

    N-methyl-N-(4-methylphenyl)pyridine-3-carboxamide: Similar but without the chlorine substitutions.

Uniqueness

2,6-dichloro-N-methyl-N-(4-methylphenyl)pyridine-3-carboxamide is unique due to the combination of its chlorine substitutions and carboxamide group, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

2,6-dichloro-N-methyl-N-(4-methylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O/c1-9-3-5-10(6-4-9)18(2)14(19)11-7-8-12(15)17-13(11)16/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZRHVLVWSGEKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)C(=O)C2=C(N=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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